molecular formula C20H14N2O4 B4053669 5-nitro-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-nitro-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4053669
M. Wt: 346.3 g/mol
InChI Key: LIHPCJNCOWWTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.09535693 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

5-Nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and its derivatives have demonstrated inhibitory effects on viral replication, specifically against herpes simplex and vaccinia viruses in chick embryo cell cultures. These findings suggest potential antiviral applications, though influenza and Sindbis virus replication were unaffected, and virucidal effects were not observed (Garcia-Gancedo et al., 1979).

Reaction Pathways and Gel Formation

Research into the solvation-controlled reaction paths and gel formation of imide derivatives related to 5-nitro-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has provided insights into the synthesis and properties of these compounds. These studies have implications for materials science, particularly in the creation of gels and crystalline solvates (Singh & Baruah, 2008).

Nitration and Molecular Structure

Nitration of benzo[g]isoquinoline and its derivatives under mild conditions has led to the formation of di- and trinitro derivatives, elucidating the reaction pathways and molecular structures of these compounds. This research contributes to our understanding of the chemical properties and potential applications of nitro-substituted isoquinolines (Prostakov et al., 1981).

Luminescence and Oxygen Exposure Monitoring

2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione has been studied for its photoinduced-electron-transfer (PET) properties and potential use in monitoring the cumulative exposure of goods to molecular oxygen. The luminescence turn-on mechanism offers a novel approach to tracking oxygen exposure in sensitive materials (Shritz et al., 2015).

Fluorescent Sensing and Photophysical Characteristics

The synthesis and characterization of novel 1,8-naphthalimide derivatives, including 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have revealed their potential as fluorescent sensors. These studies explore the effects of different environmental conditions on the fluorescent intensity of these compounds, highlighting their utility in sensing applications (Staneva et al., 2020).

Properties

IUPAC Name

5-nitro-2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19-16-8-4-7-14-11-15(22(25)26)12-17(18(14)16)20(24)21(19)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHPCJNCOWWTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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